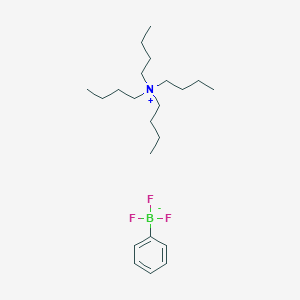

Tetra-n-butylammonium Phenyltrifluoroborate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds such as Tetrabutylammonium fluoride (TBAF) involves nucleophilic aromatic substitution of hexafluorobenzene with tetrabutylammonium cyanide . Another compound, Tetrabutylammonium tetrafluoroborate (TBATFB), can be synthesized by the reaction between a 30% aqueous solution of tetrafluoroboric acid and a 40% aqueous solution of tetrabutylamonium hydroxide .科学研究应用

Phase-Transfer Catalysis

Tetra-alkylammonium salts, including Tetra-n-butylammonium Phenyltrifluoroborate, are well-known for their use in phase-transfer catalysis . This process involves the transfer of a reactant from one phase into another phase where reaction can occur.

Electrochemistry

These salts are often used as background electrolytes for non-aqueous electrochemistry . They can help increase the conductivity of the solution, allowing for more efficient electrochemical reactions.

Green Solvents

Tetra-n-butylammonium salts that form liquid adducts, also known as deep eutectic solvents, have potential as green solvents for industrial use . These solvents are environmentally friendly alternatives to traditional organic solvents.

Crystal Structure Analysis

The crystal structure of Tetra-n-butylammonium salts has been successfully elucidated using single-crystal X-ray diffraction . This information is crucial for understanding the physical and chemical properties of these salts.

Thermal Properties

The thermal parameters of the phase transitions and transport properties of Tetra-n-butylammonium salts have been investigated . These studies provide insights into the stability of these salts under various temperature conditions.

Ionic Conductivity

Tetra-n-butylammonium salts exhibit significant ionic conductivity . This property is particularly important in the field of solid-state ionics, which has applications in devices such as fuel cells and batteries.

属性

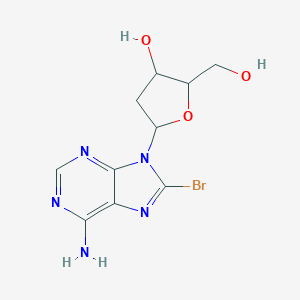

IUPAC Name |

tetrabutylazanium;trifluoro(phenyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C6H5BF3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9,10)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRLCDKEHWULQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41BF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460721 |

Source

|

| Record name | Tetra-n-butylammonium Phenyltrifluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetra-n-butylammonium Phenyltrifluoroborate | |

CAS RN |

149477-41-8 |

Source

|

| Record name | Tetra-n-butylammonium Phenyltrifluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the crystal structure of Tetra-n-butylammonium Phenyltrifluoroborate?

A1: The crystal structure reveals that Tetra-n-butylammonium Phenyltrifluoroborate exists as discrete ions in its solid state. This means the Tetra-n-butylammonium cations (C16H36N+) and Phenyltrifluoroborate anions (C6H5BF3−) are not covalently bonded but held together by ionic interactions. The abstract specifically states, "[T]here are no close contacts between anions and cations." [] This information is valuable for understanding the compound's properties in solid-state applications and can be a starting point for further research into its behavior in solution and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one](/img/structure/B120095.png)

![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)

![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)